3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-6-propyl-4H-chromen-4-one is an organic compound that belongs to the class of flavonoids, specifically a chromenone derivative. This compound features a complex structure that includes a benzodioxepin moiety and a chromone backbone, which are known for their diverse biological activities and potential therapeutic applications. The compound has garnered interest in medicinal chemistry due to its potential antioxidant and anti-inflammatory properties .
This compound is classified under:
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-6-propyl-4H-chromen-4-one can be achieved through several methods, including:
In one approach, the synthesis involves the reaction of 3,4-dihydro-2H-benzodioxepin derivatives with substituted phenolic compounds in the presence of a catalyst. Reaction conditions typically include:
The molecular structure of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-6-propyl-4H-chromen-4-one features:
Key structural data includes:
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-6-propyl-4H-chromen-4-one can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for this compound primarily revolves around its antioxidant properties. It is believed to scavenge free radicals and inhibit oxidative stress in biological systems. Additionally, it may modulate various signaling pathways involved in inflammation and cellular protection.
Research indicates that flavonoid compounds like this one often exert their effects by:
Key physical properties include:
Chemical properties include:
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-6-propyl-4H-chromen-4-one has several scientific applications:
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-6-propyl-4H-chromen-4-one relies on sequential convergent strategies that couple chromenone and benzodioxepin precursors. A representative approach involves three key stages [7]:
Chromenone Core Formation: 2,6-Dihydroxyacetophenone undergoes regioselective O-alkylation with propyl bromide under basic conditions (K₂CO₃, acetone) to install the C6-propyl group. Subsequent cyclization with N,N-dimethylformamide and phosphoryl chloride (POCl₃) yields the 7-hydroxychromen-4-one scaffold. This Vilsmeier-Haack reaction proceeds via iminium intermediate formation, followed by electrophilic attack and dehydration [3].
Benzodioxepin Synthesis: Catechol derivatives are reacted with 1,3-dibromopropane under phase-transfer catalysis to construct the seven-membered 1,5-benzodioxepin ring. Bromination at C7 is achieved using bromine in acetic acid, providing the key electrophilic coupling site .
Final Coupling: A Suzuki-Miyaura cross-coupling connects the C3-boronic ester of the chromenone with the C7-brominated benzodioxepin. Pd(PPh₃)₄ catalyzes this transformation in toluene/ethanol (3:1) with Na₂CO₃ as base, yielding the hybrid scaffold (Table 1) .
Table 1: Multi-Step Synthesis Optimization
Step | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Chromenone alkylation | K₂CO₃, propyl bromide, acetone, reflux | 5-Propyl-2,6-dihydroxyacetophenone | 85 |
Chromenone cyclization | DMF, POCl₃, 0°C → RT | 7-Hydroxy-2-methyl-6-propylchromen-4-one | 72 |
Benzodioxepin bromination | Br₂, AcOH, 40°C | 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepin | 68 |
Suzuki coupling | Chromenone-3-boronic acid, Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH, 80°C | Target compound | 63 |
Regioselectivity in benzodioxepin derivatization is governed by electronic and steric factors. Electrophilic aromatic substitution (EAS) occurs preferentially at C7 and C9 due to electron-donating effects of the dioxepin oxygen atoms:
C7-functionalized intermediates are essential for cross-coupling, as their ortho-position to the dioxepin oxygen enhances electrophilicity in metal-catalyzed reactions .
Palladium catalysis dominates the construction of C─C bonds between chromenone and benzodioxepin units:
Table 2: Catalytic System Performance
Reaction Type | Catalyst/Ligand | Solvent/Base | Temperature | Yield Range (%) |
---|---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄ | Toluene/EtOH, Na₂CO₃ | 80°C | 60–75 |
Buchwald-Hartwig amination | Pd₂(dba)₃/XPhos | Dioxane, KOtBu | 100°C | 70–85 |
Photoredox radical addition | [Ru(bpy)₃]Cl₂ | MeCN, - | RT | 50–65 |
The C7-phenolic hydroxyl group requires protection during synthetic steps involving electrophilic conditions or organometallic reagents:
Table 3: Hydroxyl Protecting Group Comparative Analysis
Protecting Group | Installation Reagent | Stability | Deprotection Conditions | Compatibility with Chromenone |
---|---|---|---|---|
TBDMS | TBDMSCl, imidazole, DMF | High (pH 4–9); stable to Pd catalysis | TBAF, THF, RT | Excellent (no side reactions) |
Benzyl | BnBr, K₂CO₃, acetone | Moderate (sensitive to strong acids) | H₂, Pd/C, ethanol | Good (risk of over-reduction) |
MOM | MOMCl, i-Pr₂NEt, CH₂Cl₂ | Low (acid-sensitive) | 0.1M HCl, THF/water or PPTS, EtOH | Moderate (hydrolysis byproducts) |
The optimal strategy employs TBDMS protection during Suzuki coupling, followed by deprotection with TBAF, preserving the chromenone’s integrity and achieving >90% recovery of the 7-hydroxy function [8].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2